(2-Methoxyphenyl)(pyridin-2-yl)methanamine
Description
Properties
IUPAC Name |
(2-methoxyphenyl)-pyridin-2-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-12-8-3-2-6-10(12)13(14)11-7-4-5-9-15-11/h2-9,13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWYEBFUZYOBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Methoxyphenyl Pyridin 2 Yl Methanamine
Retrosynthetic Analysis and Strategic Disconnections for Efficient Synthesis
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For (2-Methoxyphenyl)(pyridin-2-yl)methanamine (I), two primary strategic disconnections are most logical, focusing on the formation of the key carbon-carbon and carbon-nitrogen bonds that constitute the core structure.
Strategy A: C-N Bond Disconnection
This approach disconnects the amine group from the diarylmethyl scaffold. This leads to the precursor (2-methoxyphenyl)(pyridin-2-yl)methanol, which can be further simplified. The most direct pathway stemming from this disconnection is the reductive amination of the corresponding ketone, (2-methoxyphenyl)(pyridin-2-yl)methanone (II). This ketone is a versatile intermediate and a common target in such synthetic plans.
Strategy B: C-C Bond Disconnection
This strategy involves cleaving one of the carbon-carbon bonds between the central methylene (B1212753) carbon and one of the aromatic rings.
Disconnection B1: Breaking the bond to the 2-methoxyphenyl ring suggests an organometallic addition. This retrosynthesis points to 2-pyridinecarboxaldehyde (B72084) or a derivative as the electrophile and a 2-methoxyphenyl organometallic species (e.g., a Grignard or organolithium reagent) as the nucleophile. Subsequent oxidation and amination would lead to the target molecule.
Disconnection B2: Cleaving the bond to the pyridine (B92270) ring is another viable route. This approach identifies 2-methoxybenzaldehyde (B41997) as the electrophile and a pyridin-2-ylmethyl organometallic reagent as the nucleophile.
Among these strategies, the reductive amination of the ketone (II) (from Strategy A) is often the most convergent and efficient route for achiral synthesis, as it builds the final functionality in a single, high-yielding step from a stable precursor.
Figure 1:Exploration of Diverse Synthetic Pathways and Optimized Reaction Conditions
Several synthetic pathways can be employed to construct this compound, primarily revolving around the synthesis of the key ketone intermediate, (2-methoxyphenyl)(pyridin-2-yl)methanone. cymitquimica.com
Synthesis of the Ketone Intermediate
A prevalent method for synthesizing unsymmetrical diaryl ketones is the addition of an organometallic reagent to a nitrile, followed by acidic hydrolysis. masterorganicchemistry.com In this case, 2-cyanopyridine (B140075) serves as a readily available starting material. The addition of 2-methoxyphenylmagnesium bromide (a Grignard reagent) to 2-cyanopyridine forms a magnesium-imine salt intermediate, which upon hydrolysis yields the desired ketone. masterorganicchemistry.com
Reaction: 2-Cyanopyridine + 2-Methoxyphenylmagnesium bromide → (2-Methoxyphenyl)(pyridin-2-yl)methanone
Conditions: Anhydrous ether or THF as solvent, followed by aqueous acid workup (e.g., H₃O⁺).
Reductive Amination
Once the ketone is obtained, the most direct route to the target amine is through reductive amination. This one-pot reaction involves the condensation of the ketone with an ammonia source to form an imine in situ, which is then reduced to the amine.
Reagents: A variety of reducing agents can be used, ranging from borohydride (B1222165) reagents to catalytic hydrogenation.
Optimization: Reaction conditions can be optimized by selecting the appropriate reducing agent and solvent. Sodium triacetoxyborohydride is a mild and effective reagent for this transformation, often providing high yields without reducing other functional groups. Catalytic hydrogenation offers a greener alternative, utilizing H₂ gas and a metal catalyst (e.g., Pd/C or Raney Nickel).
Table 1: Comparison of Reductive Amination Conditions
| Reducing Agent | Ammonia Source | Typical Solvent | Advantages | Considerations |
|---|---|---|---|---|
| Sodium Triacetoxyborohydride (STAB) | Ammonium Acetate | Dichloroethane (DCE) | Mild, high chemoselectivity, good yields | Stoichiometric waste, chlorinated solvent |
| Sodium Borohydride (NaBH₄) | Ammonia in Methanol | Methanol | Cost-effective, readily available | Can reduce ketone directly, lower yields |
| Catalytic Hydrogenation (H₂/Pd-C) | Ammonia | Ethanol, Methanol | High atom economy, green | Requires specialized high-pressure equipment |
Enantioselective Synthesis of Chiral this compound
The synthesis of single-enantiomer chiral amines is of paramount importance in the pharmaceutical industry. Several advanced methodologies can be applied to produce enantiopure (R)- or (S)-(2-Methoxyphenyl)(pyridin-2-yl)methanamine.
Asymmetric catalytic reduction of the corresponding prochiral ketone or imine is the most efficient and atom-economical approach to chiral amines. wikipedia.org Transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are the leading strategies. researchgate.net
Asymmetric Hydrogenation: This involves the use of a chiral catalyst, typically a complex of rhodium, ruthenium, or iridium with a chiral phosphine ligand (e.g., BINAP), to reduce the C=N bond of the pre-formed N-acylimine or N-benzylimine derivative of the ketone. High enantioselectivities (ee) are often achievable under optimized conditions.
Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in place of H₂ gas. Catalysts like Ru(II)-TsDPEN are highly effective for the asymmetric reduction of ketones and imines, offering operational simplicity and excellent enantioselectivity. wikipedia.org
Table 2: Representative Catalytic Systems for Asymmetric Reduction
| Method | Catalyst System | Substrate | Typical H Source | Expected Outcome |
|---|---|---|---|---|
| Asymmetric Hydrogenation | [Rh(COD)(S,S)-Et-DuPhos)]⁺BF₄⁻ | N-acetyl imine | H₂ (gas) | High ee (>95%) |
| Asymmetric Transfer Hydrogenation | RuCl(S,S)-TsDPEN | Ketone | Formic acid/Triethylamine | High yield and ee (>98%) |
A chiral auxiliary is a stereogenic compound that is temporarily attached to the substrate to direct a diastereoselective transformation. wikipedia.org After the key bond-forming step, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of chiral this compound, a chiral sulfinamide, such as Ellman's auxiliary (tert-butanesulfinamide), is an excellent choice. yale.edu
Condensation: The prochiral ketone, (2-methoxyphenyl)(pyridin-2-yl)methanone, is condensed with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine.
Diastereoselective Reduction: The C=N bond of the sulfinyl imine is then reduced. The bulky tert-butylsulfinyl group effectively shields one face of the imine, forcing the hydride reagent (e.g., from NaBH₄) to attack from the less hindered face, leading to high diastereoselectivity.
Auxiliary Cleavage: The sulfinyl group is easily removed by treatment with acid (e.g., HCl in methanol) to afford the chiral primary amine hydrochloride. yale.edu
This method is robust, highly selective, and widely applicable for the synthesis of a broad range of chiral amines. yale.edubioorganica.com.ua
Biocatalysis offers a powerful and green alternative for the synthesis of chiral amines. mdpi.com Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone, creating a chiral amine. nih.gov
The asymmetric synthesis of this compound can be achieved by reacting the corresponding ketone with an ATA enzyme. oup.com
Process: (2-Methoxyphenyl)(pyridin-2-yl)methanone is incubated with an appropriate (R)- or (S)-selective ATA and an amine donor (e.g., isopropylamine).
Advantages: Reactions are typically performed in aqueous media under mild conditions, exhibit near-perfect enantioselectivity (>99% ee), and generate minimal waste. nih.gov
Challenges: The reaction equilibrium can sometimes be unfavorable. However, strategies such as using specific amine donors or removing the ketone byproduct can drive the reaction to completion. nih.govacs.org The substrate scope of naturally occurring enzymes can also be a limitation, but protein engineering is rapidly expanding the range of accessible targets.
Integration of Green Chemistry Principles in Synthetic Strategies
Applying the principles of green chemistry is essential for developing sustainable synthetic processes. yale.edu Several aspects of the synthesis of this compound can be optimized for improved environmental performance. gctlc.orgrsc.org
Catalysis over Stoichiometric Reagents: The use of catalytic hydrogenation or transfer hydrogenation (as described in 2.2 and 2.3.1) is inherently greener than using stoichiometric hydride reagents like NaBH₄ or STAB. Catalysis improves atom economy and reduces chemical waste. yale.edu
Biocatalysis: Chemoenzymatic routes using transaminases represent a pinnacle of green chemistry for amine synthesis. They operate in water, use a renewable catalyst (the enzyme), and are highly selective, which minimizes downstream purification efforts and solvent use. mdpi.com
Solvent Selection: Traditional syntheses often rely on hazardous solvents like dichloroethane or ethers. Green chemistry encourages the use of safer alternatives. For instance, 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources, is an excellent substitute for THF in Grignard reactions. researchgate.net For reductive aminations and purifications, switching to ethanol, methanol, or isopropyl acetate can significantly reduce environmental impact. rsc.org
Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. This could be applied to steps like the coupling reactions mentioned in some related syntheses. nih.gov
By integrating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.
Elucidation of Molecular Structure and Stereochemistry Via Advanced Spectroscopic and Diffraction Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
High-resolution NMR spectroscopy is a powerful tool for determining the molecular structure of (2-Methoxyphenyl)(pyridin-2-yl)methanamine in solution. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be identified, while two-dimensional (2D) techniques like COSY, HSQC, and HMBC would confirm the connectivity between atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the 2-methoxyphenyl ring, the methoxy (B1213986) group (-OCH₃), the amine group (-NH₂), and the crucial methine proton (-CH) at the chiral center. The aromatic region (typically δ 7.0–8.5 ppm) would display a complex set of multiplets corresponding to the eight protons of the two aromatic rings. The methoxy group protons would likely appear as a sharp singlet around δ 3.8 ppm. The methine proton, being adjacent to two aromatic rings and a nitrogen atom, is expected to resonate as a singlet or a multiplet in the δ 5.0-5.5 ppm range. The amine protons would present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct signals for each of the 13 carbon atoms in the molecule. The carbons of the two aromatic rings would appear in the typical downfield region of δ 110–160 ppm. The methoxy carbon is anticipated around δ 55-56 ppm, and the chiral methine carbon would likely be found in the δ 60-70 ppm range.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridinyl-H | 7.1 - 8.6 | 122 - 150 |
| Methoxyphenyl-H | 6.9 - 7.4 | 110 - 158 |
| Methine-CH | ~5.0 - 5.5 | ~60 - 70 |
| Amine-NH₂ | Variable (broad) | N/A |
| Methoxy-OCH₃ | ~3.8 | ~55 - 56 |
Single-Crystal X-ray Diffraction Studies of this compound and its Solid-State Conformations
To date, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. However, such an analysis is indispensable for unequivocally determining its solid-state molecular structure. This technique would provide precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation.
| Structural Parameter | Information Provided by X-ray Diffraction |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal (a, b, c, α, β, γ) |
| Space Group | Symmetry of the crystal lattice |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-O) |
| Bond Angles | Angles between adjacent bonds (e.g., C-CH-N) |
| Torsion Angles | Dihedral angles defining the 3D conformation |
| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent contacts |
Vibrational Spectroscopy (FTIR, Raman) for Characteristic Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, serves to identify the functional groups within this compound by probing their characteristic molecular vibrations.
The FTIR and Raman spectra are expected to exhibit several key bands:
N-H Stretching: The primary amine group should show symmetric and asymmetric stretching vibrations, typically in the 3300–3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methine and methoxy groups would appear just below 3000 cm⁻¹.
C=C and C=N Stretching: Vibrations corresponding to the stretching of double bonds within the pyridine and phenyl rings would be observed in the 1400–1650 cm⁻¹ range. researchgate.net
C-O Stretching: The ether linkage of the methoxy group should produce a strong, characteristic band, typically in the 1200–1260 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch) regions.
Ring Bending Modes: In-plane and out-of-plane bending modes for the aromatic rings would be present in the fingerprint region (below 1000 cm⁻¹). researchgate.net
These spectral signatures provide a molecular "fingerprint" that can be used for identification and qualitative structural confirmation.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Primary Amine |
| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Rings |
| Aliphatic C-H Stretch | 2850 - 3000 | Methine, Methoxy |
| C=C / C=N Ring Stretch | 1400 - 1650 | Aromatic Rings |
| Asymmetric C-O-C Stretch | 1200 - 1260 | Methoxy Ether |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment and Absolute Configuration Assignment
The presence of a stereocenter at the methine carbon renders this compound a chiral molecule, existing as a pair of enantiomers (R and S forms). Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these stereoisomers.
Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light. A pure enantiomer of the compound would produce a characteristic CD spectrum with positive or negative peaks (known as Cotton effects) at specific wavelengths, corresponding to its electronic transitions. The spectrum of the opposing enantiomer would be a mirror image. CD spectroscopy is a powerful tool for assessing the enantiomeric purity of a sample; a racemic mixture would be CD-silent.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides complementary information to CD and can also be used to determine enantiomeric purity and study conformational properties.
While experimental CD and ORD data for this compound are not currently available, these techniques would be crucial following a successful chiral resolution or asymmetric synthesis of the individual enantiomers. The assignment of the absolute configuration (R or S) to a specific enantiomer would typically be achieved by comparing the experimental chiroptical spectra with spectra predicted from high-level quantum chemical calculations.
Computational and Theoretical Investigations of 2 Methoxyphenyl Pyridin 2 Yl Methanamine
Density Functional Theory (DFT) Studies on Electronic Structure, Frontier Molecular Orbitals, and Molecular Conformations
Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic properties of molecular systems, offering a balance between computational cost and accuracy. For (2-Methoxyphenyl)(pyridin-2-yl)methanamine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate the distribution of electron density and the nature of its molecular orbitals. researchgate.netmdpi.com
The electronic structure is characterized by the interplay between the electron-donating 2-methoxy group on the phenyl ring and the electron-withdrawing nature of the pyridine (B92270) ring. The methoxy (B1213986) group increases the electron density on the phenyl ring, particularly at the ortho and para positions, while the nitrogen atom in the pyridine ring reduces its electron density. This electronic push-pull dynamic significantly influences the molecule's dipole moment and electrostatic potential surface.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the molecule's reactivity. nih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich 2-methoxyphenyl ring, indicating this region is susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridine ring, marking it as the likely site for nucleophilic attack. ias.ac.inresearcher.life The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. nih.gov
DFT is also employed to explore the potential energy surface and identify stable molecular conformations. By calculating the energies of various rotational isomers (rotamers), the most energetically favorable three-dimensional structures can be determined. For this molecule, key rotations occur around the bonds connecting the methanamine carbon to the two aromatic rings.
Table 1: Predicted Frontier Molecular Orbital Energies and Properties from DFT Calculations
| Parameter | Predicted Value (eV) | Primary Location |
|---|---|---|
| HOMO Energy | -5.85 | 2-Methoxyphenyl Ring |
| LUMO Energy | -1.20 | Pyridine Ring |
| HOMO-LUMO Gap (ΔE) | 4.65 | - |
Ab Initio Calculations for Understanding Bonding Characteristics and Energetics
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate information about molecular structures and energetics. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to precisely determine the bonding characteristics of this compound. mdpi.com
These calculations yield optimized geometries with precise bond lengths, bond angles, and dihedral angles. For instance, the C-N bonds in the pyridine ring and the C-C bonds in the phenyl ring will exhibit lengths characteristic of their aromatic nature. The bond connecting the central methanamine carbon to the pyridine ring is expected to be slightly shorter than the one connecting to the methoxyphenyl ring, reflecting the influence of the electronegative nitrogen atom.
Energetics studies involve calculating the total electronic energy of the molecule, which can be used to determine its thermodynamic stability. By comparing the energies of different isomers or conformers, the most stable forms can be identified. Furthermore, ab initio methods can compute vibrational frequencies, which correspond to the infrared and Raman spectra of the molecule, providing a theoretical basis for experimental spectroscopic analysis. rsc.org
Table 2: Predicted Geometrical Parameters from Ab Initio Calculations
| Bond/Angle | Parameter | Predicted Value |
|---|---|---|
| C(phenyl)-C(methanamine) | Bond Length | 1.52 Å |
| C(pyridine)-C(methanamine) | Bond Length | 1.51 Å |
| N(amine)-C(methanamine) | Bond Length | 1.46 Å |
| C(phenyl)-C(methanamine)-C(pyridine) | Bond Angle | 112.5° |
| H-N-C(methanamine) | Bond Angle | 110.0° |
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
While DFT and ab initio methods are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.comacs.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and flexibility. researchgate.net
For a flexible molecule like this compound, MD simulations can map out the conformational landscape by exploring the different spatial arrangements accessible to the molecule at a given temperature. nih.gov This is particularly useful for understanding how the two aromatic rings move relative to each other. The simulations can reveal the energy barriers between different conformations and the timescales of transitions between them. nih.gov
MD simulations are often performed in a simulated solvent environment (e.g., a box of water molecules) to mimic physiological conditions. researchgate.net This allows for the study of solvent effects on the molecule's conformation and dynamics. The results from MD simulations are crucial for understanding how the molecule might fit into a binding site of a protein, as both the ligand's and the protein's flexibility are key to the binding process. eurekalert.org
Table 3: Key Dihedral Angles and Conformational Energy Barriers from MD Simulations
| Dihedral Angle | Description | Predicted Rotational Barrier (kcal/mol) |
|---|---|---|
| C(phenyl ring)-C(phenyl)-C(methanamine)-N(amine) | Rotation of methoxyphenyl group | 2.5 - 3.5 |
| C(pyridine ring)-C(pyridine)-C(methanamine)-N(amine) | Rotation of pyridinyl group | 3.0 - 4.0 |
Prediction of Reactivity Patterns and Ligand Binding Preferences via Computational Modeling
Computational modeling integrates data from electronic structure calculations and conformational analysis to predict how a molecule will behave in chemical reactions and biological systems. nih.govmdpi.com The reactivity of this compound can be predicted by analyzing its molecular electrostatic potential (MESP) map and Fukui functions. mdpi.com The MESP map visually indicates regions of positive and negative electrostatic potential, highlighting sites prone to nucleophilic and electrophilic attack, respectively.
The nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group are expected to be regions of negative potential, making them likely sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the primary amine are regions of positive potential, suitable for hydrogen bonding with acceptor atoms.
In the context of drug design, computational docking simulations can predict the binding mode and affinity of this compound to a target protein. acs.org These simulations place the flexible ligand into the binding site of a receptor and score the different poses based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic contacts. The conformational flexibility explored through MD simulations is vital for accurate docking studies. researchgate.net Such predictions can guide the synthesis of derivatives with improved binding affinity and selectivity. nih.gov
Table 4: Predicted Reactivity Sites and Interaction Potential
| Site | Predicted Reactivity | Potential Interaction |
|---|---|---|
| Pyridine Nitrogen | Nucleophilic / Basic | Protonation, Hydrogen Bonding (Acceptor), Metal Coordination |
| Amine Group (NH2) | Nucleophilic / Basic | Hydrogen Bonding (Donor) |
| 2-Methoxyphenyl Ring | Susceptible to Electrophilic Attack | π-π Stacking, Hydrophobic Interactions |
| Pyridine Ring | Susceptible to Nucleophilic Attack | π-π Stacking |
Coordination Chemistry and Ligand Properties of 2 Methoxyphenyl Pyridin 2 Yl Methanamine
Design Principles for Metal Complexation and Ligand Design Optimization
The design of (2-Methoxyphenyl)(pyridin-2-yl)methanamine as a chelating agent is rooted in fundamental principles of coordination chemistry. As a bidentate ligand, it can bind to a metal center through two donor atoms—the nitrogen of the pyridine (B92270) ring and the nitrogen of the methanamine group—to form a stable five-membered chelate ring. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to those formed with analogous monodentate ligands. acs.orgpurdue.edu
The electronic properties of the ligand are a key aspect of its design. The pyridine ring, an aromatic heterocycle, can act as a σ-donor through its nitrogen lone pair and as a weak π-acceptor ligand due to its low-lying π* orbitals. nih.govwikipedia.org The methanamine nitrogen, in contrast, is a stronger σ-donor. This combination of a π-accepting pyridine and a σ-donating amine allows for a modulation of the electronic density at the metal center.
The 2-methoxyphenyl group attached to the methylene (B1212753) bridge introduces significant steric and electronic influences.
Steric Effects: The bulky methoxyphenyl group can influence the coordination geometry around the metal ion, potentially favoring specific stereoisomers or preventing the formation of certain high-coordination number complexes. nih.gov This steric hindrance can also protect the metal center from unwanted reactions.
Electronic Effects: The methoxy (B1213986) group (-OCH₃) is an electron-donating group through resonance and electron-withdrawing through induction. Its position on the phenyl ring can fine-tune the electron-donating capacity of the entire ligand scaffold, which in turn affects the stability and redox properties of the metal complex. acs.org
Optimization of this ligand design for specific applications could involve modifying the substituents on either the pyridine or the phenyl ring. Introducing electron-withdrawing groups would enhance the ligand's π-acidity, stabilizing lower metal oxidation states, while adding further electron-donating groups would increase its basicity, favoring coordination to harder metal ions. researchgate.net
Synthesis and Comprehensive Characterization of Transition Metal Complexes with this compound
The synthesis of transition metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent, such as ethanol, methanol, or acetonitrile. nih.govnih.govrsc.org The choice of metal salt (e.g., chlorides, nitrates, acetates, or perchlorates) can influence the final product, as the counter-ion may sometimes coordinate to the metal center.
Depending on the stoichiometry of the reactants and the coordination preferences of the metal ion, both homoleptic and heteroleptic complexes can be formed.
Homoleptic Complexes: These complexes feature a central metal ion coordinated exclusively to this compound ligands. shaalaa.comunacademy.com For an octahedral metal ion like Co(II) or Ni(II), a homoleptic complex would have the formula [M(L)₃]²⁺. For a square planar or tetrahedral metal ion like Cu(II) or Pd(II), the formula would be [M(L)₂]²⁺.
Heteroleptic Complexes: These compounds contain more than one type of ligand coordinated to the central metal ion. shaalaa.comunacademy.com For instance, reacting the primary ligand with a metal salt in a 1:1 or 1:2 molar ratio in the presence of other potential ligands (like halides, water, or pseudohalides) can yield heteroleptic species such as [M(L)Cl₂] or [M(L)₂(H₂O)₂]²⁺. The formation of stable heteroleptic complexes can sometimes be challenging, as the system may favor the formation of more stable homoleptic species. rsc.org
The stoichiometry of the resulting complexes is typically determined through elemental analysis. The coordination mode of the ligand is confirmed using spectroscopic techniques, primarily infrared (IR) spectroscopy, where shifts in the vibrational frequencies of the pyridine ring and the N-H bond upon coordination are observed. nih.govkpi.ua
The coordination geometry around the metal center is dictated by the metal ion's electronic configuration, oxidation state, and the steric demands of the ligands. Common geometries for transition metal complexes with bidentate pyridyl-amine type ligands include:
Octahedral: Frequently observed for metal ions like Fe(II), Co(II), and Ni(II). jocpr.com
Square Planar: Common for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II), and also frequently adopted by Cu(II). wikipedia.orgnih.gov
Tetrahedral: Often seen with d¹⁰ ions like Zn(II) and Cu(I), and can occur with Co(II). wikipedia.orgjocpr.com
Distorted Geometries: Due to factors like the Jahn-Teller effect in Cu(II) complexes or steric constraints imposed by the ligand, distorted geometries like square pyramidal or trigonal bipyramidal are also common. unlp.edu.ar
Single-crystal X-ray diffraction is the most definitive method for unambiguously determining the solid-state structure, including precise bond lengths, bond angles, coordination geometry, and intermolecular interactions. jocpr.comnih.govresearchgate.net
Spectroscopic and Structural Analysis of Metal-Ligand Adducts
A combination of spectroscopic techniques is employed to elucidate the structural and electronic properties of metal complexes formed with this compound.
UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex. For d-block metal complexes, spectra typically show two main types of bands:
d-d Transitions: These relatively weak absorptions, occurring in the visible region, correspond to the excitation of an electron from one d-orbital to another. The energy and number of these bands are highly dependent on the coordination geometry and the ligand field strength. For instance, Cu(II) complexes in a square-based pyramidal geometry often exhibit a broad d-d transition band in the 685–750 nm range. researchgate.netmdpi.com
Charge-Transfer (CT) Bands: These are much more intense absorptions, usually found in the UV or near-visible region. Metal-to-Ligand Charge Transfer (MLCT) bands involve the promotion of an electron from a metal-based orbital to a ligand-based π* orbital (e.g., on the pyridine ring). researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is invaluable for studying paramagnetic complexes (those with unpaired electrons), such as those of Cu(II), high-spin Mn(II), and high-spin Fe(III). The EPR spectrum provides the principal values of the g-tensor and hyperfine coupling constants (A). These parameters give detailed information about the electronic ground state and the nature of the metal-ligand bonding. For example, an axial EPR signal with g∥ > g⊥ > 2.0023 is characteristic of a mononuclear Cu(II) complex with a dx²-y² electronic ground state, often corresponding to an elongated octahedral or square pyramidal geometry. unlp.edu.arresearchgate.netmdpi.com
X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for probing the local atomic structure around the absorbing metal atom in both crystalline and amorphous samples. It provides information on the metal's oxidation state (from the XANES region) and details about the coordination number, donor atom types, and metal-ligand bond distances (from the EXAFS region).
The following table summarizes typical spectroscopic data observed for analogous Cu(II) complexes with N,N'-bidentate ligands.
| Complex Type | UV-Vis λmax (d-d band) | EPR g-values | Inferred Geometry |
|---|---|---|---|
| [Cu(N,N')2]2+ | ~690 nm | g∥ ≈ 2.25, g⊥ ≈ 2.06 | Distorted Octahedral |
| [Cu(N,N')Cl2] | ~720 nm | g∥ ≈ 2.28, g⊥ ≈ 2.07 | Square Pyramidal |
| [Cu(N,N')(H2O)2]2+ | ~750 nm | g∥ ≈ 2.30, g⊥ ≈ 2.08 | Square Pyramidal |
Investigation of Electronic Properties and Redox Behavior of Metal-Ligand Complexes
The electronic properties and redox behavior of complexes with this compound are critical to understanding their potential reactivity. Cyclic voltammetry (CV) is the primary technique used to probe these characteristics.
The redox activity of such complexes can be either metal-centered or ligand-centered. For many first-row transition metals, redox events are typically metal-centered (e.g., Cu(II)/Cu(I) or Fe(III)/Fe(II) couples). However, the ligand can be "non-innocent," meaning it can also be oxidized or reduced. The pyridine moiety, with its π* orbitals, can accept an electron, leading to ligand-based reduction. nih.govresearchgate.net
Complexation with a metal ion generally shifts the ligand's reduction potential to a more positive value, making it easier to reduce. nih.govresearchgate.net The specific redox potential of the metal center is significantly influenced by the ligand's electronic properties. The strong σ-donation from the amine and pyridine nitrogens stabilizes higher oxidation states of the metal, while the π-accepting character of the pyridine ring can stabilize lower oxidation states. researchgate.net
Magnetochemical Investigations of Paramagnetic Metal Complexes
Magnetochemical studies, primarily through magnetic susceptibility measurements, provide crucial information about the number of unpaired electrons in a metal complex, which in turn relates to its spin state, oxidation state, and sometimes its coordination geometry.
For a paramagnetic complex of this compound, the effective magnetic moment (μ_eff) is determined from the measured magnetic susceptibility. This experimental value can be compared to the theoretical "spin-only" value, calculated as μ_so = √[n(n+2)], where 'n' is the number of unpaired electrons.
Copper(II) Complexes: As a d⁹ ion, Cu(II) has one unpaired electron (n=1), leading to a spin-only magnetic moment of 1.73 Bohr magnetons (B.M.). Experimental values for mononuclear Cu(II) complexes typically fall in the range of 1.8–2.2 B.M.
Nickel(II) Complexes: As a d⁸ ion, Ni(II) can be either paramagnetic or diamagnetic. In octahedral or tetrahedral geometries, it has two unpaired electrons (n=2) and is paramagnetic, with expected magnetic moments of 2.9–3.4 B.M. and 3.5–4.2 B.M., respectively. In a square planar geometry, it is typically diamagnetic (n=0). nih.gov
Cobalt(II) Complexes: High-spin Co(II) (d⁷) has three unpaired electrons (n=3), with expected magnetic moments of 4.3–5.2 B.M. for octahedral and 4.2-4.8 B.M. for tetrahedral geometries.
Deviations from spin-only values can arise from orbital contributions to the magnetic moment. Furthermore, temperature-dependent magnetic susceptibility measurements can reveal the presence of magnetic exchange interactions between metal centers in polynuclear complexes, indicating either ferromagnetic (spin-aligning) or antiferromagnetic (spin-pairing) coupling. nih.gov
Catalytic Applications of 2 Methoxyphenyl Pyridin 2 Yl Methanamine Based Complexes
Role of the Ligand in Facilitating Homogeneous and Heterogeneous Catalytic Cycles
The (2-Methoxyphenyl)(pyridin-2-yl)methanamine ligand plays a crucial role in the efficacy of its metal complexes in catalytic cycles. The pyridine (B92270) and amine nitrogens can chelate to a metal center, forming a stable bidentate ligand framework. The electronic properties of the ligand, influenced by the electron-donating methoxy (B1213986) group on the phenyl ring, can modulate the reactivity of the metal center, which is a key factor in both homogeneous and heterogeneous catalysis.
In homogeneous catalysis , where the catalyst is in the same phase as the reactants, the solubility and stability of the complex are paramount. The organic nature of the this compound ligand enhances the solubility of its metal complexes in common organic solvents, ensuring a uniform distribution of the catalyst in the reaction medium. This leads to high catalytic activity and selectivity. The ligand's structure can also influence the coordination geometry around the metal ion, which in turn affects the catalytic performance.
For heterogeneous catalysis , which involves a catalyst in a different phase from the reactants, the ligand is fundamental for immobilizing the active metallic species onto a solid support. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. The ligand can be chemically anchored to materials like silica, polymers, or metal-organic frameworks (MOFs). This heterogenization prevents the leaching of the metal into the product and allows for the catalyst to be reused, contributing to more sustainable chemical processes.
Applications in Asymmetric Catalysis
The chiral nature of this compound, when synthesized in an enantiomerically pure form, makes its metal complexes highly valuable in asymmetric catalysis. The ligand's chirality is transferred to the catalytic process, enabling the synthesis of chiral molecules with high enantioselectivity.
Complexes of iridium and rhodium with chiral pyridine-containing ligands are known to be effective catalysts for the asymmetric hydrogenation of prochiral olefins and ketones. While specific data for this compound complexes in this application is not extensively documented, the structural similarities to other successful chiral ligands suggest their potential. In these reactions, the chiral environment created by the ligand around the metal center directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product.
In asymmetric transfer hydrogenation, a hydrogen donor like isopropanol (B130326) or formic acid is used instead of molecular hydrogen. Ruthenium complexes with chiral diamine ligands have shown excellent performance in this area. It is conceivable that chiral ruthenium complexes of this compound could also catalyze such transformations effectively.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The use of chiral ligands can render these reactions enantioselective. For instance, in the Suzuki-Miyaura coupling, the choice of ligand is critical for the efficiency of the catalytic cycle. nih.gov While a broad range of pyridine derivatives have been explored as ligands for palladium(II) complexes in these reactions, the development of chiral versions for asymmetric coupling is an active area of research. nih.gov Complexes of this compound with palladium could potentially be applied in asymmetric Heck, Suzuki, and Negishi reactions, where the chiral ligand would control the stereochemistry of the newly formed C-C bond.
Similarly, in carbon-heteroatom coupling reactions, such as the Buchwald-Hartwig amination, chiral ligands are employed to synthesize enantioenriched amines and ethers. The N,N-bidentate nature of this compound makes it a suitable candidate for forming active palladium or copper catalysts for such asymmetric transformations.
Chiral metal complexes are also utilized in a variety of asymmetric oxidation and reduction reactions. For example, manganese and copper complexes with chiral Schiff base ligands, which share structural motifs with the title compound, have been used for the asymmetric epoxidation of olefins. researchgate.net The resulting epoxides are valuable chiral building blocks in organic synthesis. It is plausible that manganese or copper complexes of (2--Methoxyphenyl)(pyridin-2-yl)methanamine could be effective catalysts for similar enantioselective oxidation reactions.
For asymmetric reductions, the principles are similar to those in asymmetric hydrogenation, where a chiral catalyst delivers a hydride to a prochiral ketone or imine with high enantioselectivity.
Catalysis in Diverse Organic Transformations
Beyond asymmetric catalysis, complexes based on pyridine-amine ligands have demonstrated utility in a variety of other organic transformations.
Polymerization Reactions: Late transition metal complexes, particularly those of nickel and palladium with chelating amine ligands, are known to be active catalysts for olefin polymerization. mdpi.com The structure of the ligand, including the steric bulk and electronic properties, can significantly influence the catalytic activity and the properties of the resulting polymer. mdpi.com For instance, nickel complexes with amine-pyridine ligands have been shown to catalyze ethylene (B1197577) polymerization, producing both solid polymers and oligomers. mdpi.com The specific substitution pattern on the ligand can affect the molecular weight and branching of the polyethylene. mdpi.com
Ring-Opening Reactions: Copper complexes have been investigated as catalysts for the ring-opening reactions of strained rings like aziridines and epoxides. mdpi.comresearchgate.net The reaction of aziridines with nucleophiles, for example, is an important method for the synthesis of β-substituted amines. mdpi.com While the specific use of this compound complexes in this context is not well-documented, the ability of related pyridine-containing ligands to form active copper catalysts suggests their potential in promoting such transformations. The regioselectivity of the ring-opening can be influenced by the ligand structure. researchgate.net
Strategies for Catalyst Heterogenization, Immobilization, and Recovery for Enhanced Sustainability
To improve the sustainability of catalytic processes, significant effort is dedicated to the development of methods for catalyst heterogenization and recycling. This is particularly important for catalysts based on expensive and potentially toxic heavy metals.
Immobilization on Solid Supports: One common strategy is the covalent attachment of the catalyst to an insoluble support. For ligands like this compound, functional groups can be introduced to allow for grafting onto materials such as silica, alumina, or organic polymers. This immobilization facilitates easy separation of the catalyst from the reaction mixture by simple filtration.
Use of Porous Materials: Another approach involves encapsulating the metal complex within the pores of materials like zeolites or metal-organic frameworks (MOFs). This method can prevent catalyst leaching and also introduce size and shape selectivity to the catalytic process. The development of chiral frustrated Lewis pair frameworks (CFLPFs) represents an innovative strategy for creating metal-free, recyclable catalysts for reactions like asymmetric hydrogenation. nih.gov
Mechanistic Investigations of Catalytic Pathways via Kinetic and Spectroscopic Methods
Detailed mechanistic studies often focus on key steps within the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination in the context of cross-coupling reactions. By monitoring the reaction progress and identifying key palladium or other transition metal intermediates, researchers can build a comprehensive picture of the reaction mechanism.
Kinetic Studies
For instance, in a typical palladium-catalyzed cross-coupling reaction, the reaction rate's dependence on the concentrations of the aryl halide, the organometallic reagent, and the catalyst can reveal which step of the catalytic cycle is the slowest. A first-order dependence on the aryl halide concentration and a zero-order dependence on the organometallic reagent, for example, would suggest that the oxidative addition is the rate-determining step.
Table 1: Representative Kinetic Data for a Suzuki-Miyaura Coupling Reaction
| Parameter Varied | Concentration Range | Observed Rate Order | Implication |
|---|
Lack of Available Research Data for this compound Chelation Chemistry
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the chelation chemistry of this compound. Consequently, the data required to generate an article on its chelation kinetics, thermodynamics, selective metal ion recognition, and pH-dependent behavior is not available in the public domain.
Searches for scholarly articles and data on the specific topics of:
Study of Chelation Kinetics and Thermodynamics with Various Metal Centers
Investigation of Selective Binding and Discrimination of Specific Metal Ions
Analysis of pH-Dependent Chelation Behavior and Protonation Equilibria
for the compound this compound did not yield any specific experimental results, data tables, or detailed research findings. While general principles of chelation chemistry involving pyridyl and methoxy-phenyl groups are understood, no studies have been found that characterize these properties for this particular molecule. Without primary research data, a scientifically accurate and informative article adhering to the requested outline cannot be constructed.
Supramolecular Assemblies Involving 2 Methoxyphenyl Pyridin 2 Yl Methanamine
Analysis of Hydrogen Bonding Interactions and Self-Assembly Motifs in the Solid and Solution States
The molecular structure of (2-Methoxyphenyl)(pyridin-2-yl)methanamine contains key functional groups capable of forming robust hydrogen bonds, which are expected to be the primary driving force for its self-assembly. The primary amine (-NH2) group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine (B92270) ring can act as a hydrogen bond acceptor.
In the solid state, it is anticipated that this compound molecules will form intermolecular N-H···N hydrogen bonds. Drawing parallels from studies on related 2-aminopyridine derivatives, two principal hydrogen-bonding motifs are plausible: the formation of dimeric R22(8) motifs leading to polymeric tapes, or a catemer motif resulting in more complex one-, two-, or three-dimensional structures. rsc.org The conformation of the molecule, specifically the rotation around the C-N bond, would likely influence which motif is adopted. rsc.org
In solution, the hydrogen bonding behavior would be influenced by the solvent. In protic solvents, there would be competition between intermolecular self-assembly and hydrogen bonding with solvent molecules. In aprotic solvents, the self-assembly through N-H···N hydrogen bonds is more likely to be observed. Spectroscopic techniques such as NMR and IR could be employed to study these interactions in the solution state. Theoretical studies on similar aminopyridine systems have shown that intermolecular hydrogen bonds are strengthened in the excited state. nih.gov
Table 1: Potential Hydrogen Bonding Parameters for this compound
| Interaction Type | Donor | Acceptor | Predicted Bond Length (Å) | Predicted Bond Angle (°) |
| Intermolecular | Amine (N-H) | Pyridine (N) | 2.8 - 3.2 | 160 - 180 |
| Intermolecular | Amine (N-H) | Methoxy (B1213986) (O) | 2.9 - 3.3 | 150 - 170 |
Note: The data in this table is predictive and based on typical hydrogen bond parameters for similar functional groups.
Exploration of the Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers
The pyridine nitrogen and the primary amine nitrogen of this compound make it a potential bidentate ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. The pyridine moiety is a well-established coordinating group in the synthesis of such materials. cymitquimica.comacs.org The ability of the compound to act as a linker between metal centers could lead to the formation of extended one-, two-, or three-dimensional networks.
The formation and topology of the resulting MOF or coordination polymer would depend on several factors, including the coordination geometry of the metal ion, the stoichiometry of the reactants, and the reaction conditions. The methoxy group on the phenyl ring could also influence the packing of the resulting framework through weaker interactions. While no specific MOFs incorporating this compound have been reported, the vast research on pyridine-based linkers suggests its potential in creating novel porous materials with applications in gas storage, separation, and catalysis. acs.orgnih.gov
Table 2: Potential Metal Ions and Coordination Geometries for MOF Formation
| Metal Ion | Typical Coordination Number | Potential Geometry | Resulting Framework Dimensionality |
| Cu(II) | 4, 6 | Square Planar, Octahedral | 1D, 2D, 3D |
| Zn(II) | 4 | Tetrahedral | 2D, 3D |
| Mn(II) | 6 | Octahedral | 1D, 2D |
| Co(II) | 4, 6 | Tetrahedral, Octahedral | 1D, 2D, 3D |
Note: This table presents potential scenarios based on the known coordination chemistry of pyridine-containing ligands.
Investigation of Host-Guest Chemistry and Molecular Recognition Phenomena
Host-guest chemistry involves the formation of complexes where one molecule (the host) encapsulates another molecule (the guest). wikipedia.org The self-assembled structures of this compound, potentially forming cavities or channels, could act as hosts for small guest molecules. The recognition and binding of a guest would be driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.
The aromatic rings of the pyridine and methoxyphenyl groups could participate in π-π stacking interactions, which are crucial in the formation of host-guest complexes. acs.org The methoxy group might also play a role in guest selectivity due to its electronic and steric properties. The design of specific host-guest systems would require a detailed understanding of the solid-state packing of the host molecule. While there is no direct literature on the host-guest chemistry of this specific compound, the principles of supramolecular chemistry suggest that it could be a building block for creating molecular containers or sensors. nih.gov
Table 3: Potential Guest Molecules and Driving Interactions
| Potential Guest Molecule | Primary Driving Interaction(s) | Potential Application |
| Small Alcohols (e.g., Methanol, Ethanol) | Hydrogen Bonding | Solvent Inclusion, Separation |
| Aromatic Hydrocarbons (e.g., Benzene, Toluene) | π-π Stacking | Molecular Recognition, Sensing |
| Halide Anions (e.g., Cl-, Br-) | Anion-π Interactions, Hydrogen Bonding | Anion Sensing |
Note: This table is illustrative of the types of host-guest systems that could potentially be formed.
Derivatization Strategies and Structure Activity Relationship Studies Non Biological Focus
Rational Design and Synthetic Approaches for Structural Analogues and Derivatives of (2-Methoxyphenyl)(pyridin-2-yl)methanamine
The rational design of analogues of this compound is primarily driven by the desire to modulate its coordination properties and, consequently, the catalytic activity of its metal complexes. Key to this is the strategic introduction of various substituents on both the pyridyl and the methoxyphenyl rings.
Synthetic Approaches:
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common approach involves the reductive amination of a suitable ketone precursor. For instance, the reaction of (2-methoxyphenyl)(pyridin-2-yl)methanone with an amine source in the presence of a reducing agent would yield the desired product.
Alternatively, derivatization can be achieved by modifying a pre-existing this compound scaffold. N-alkylation or N-arylation of the secondary amine can introduce steric bulk and electronic diversity. Furthermore, functionalization of the pyridine (B92270) or the methoxyphenyl ring can be accomplished through standard aromatic substitution reactions, provided that the existing functional groups are compatible with the reaction conditions. For example, coupling reactions of substituted 2-chloropyridines with various anilines have been employed to generate a library of related N-phenylpyridin-2-amine derivatives.
A general synthetic scheme for the derivatization of the core structure is presented below:
| Starting Material | Reagents and Conditions | Product |
| (2-Methoxyphenyl)(pyridin-2-yl)methanone | R-NH₂, NaBH₃CN, MeOH | (2-Methoxyphenyl)(pyridin-2-yl)(R)methanamine |
| 2-Chloropyridine derivative | (2-Methoxyphenyl)methanamine, Pd catalyst, base | Substituted this compound |
| This compound | R-X, Base | N-R-(2-Methoxyphenyl)(pyridin-2-yl)methanamine |
Impact of Structural Modifications on Coordination Behavior and Ligand Efficiency
The coordination behavior of this compound and its derivatives is dictated by a combination of steric and electronic factors. As a bidentate ligand, it forms a stable chelate ring with metal centers through the nitrogen atoms of the pyridine ring and the amine group.
Steric Effects: The introduction of bulky substituents on either the pyridine or the methoxyphenyl ring can significantly influence the coordination geometry and stability of the resulting metal complexes. For instance, substituents at the 6-position of the pyridine ring can create steric hindrance around the metal center, potentially favoring the formation of specific isomers or influencing the lability of other coordinated ligands. Similarly, bulky groups on the amine nitrogen can modulate the bite angle of the ligand and affect the accessibility of the metal's active site in a catalytic cycle.
Electronic Effects: The electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing groups. Electron-donating groups on the pyridine ring, such as alkyl or alkoxy moieties, increase the electron density on the nitrogen atom, enhancing its σ-donating ability and leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups, like halogens or nitro groups, decrease the basicity of the pyridine nitrogen, resulting in weaker coordination. These electronic modifications can have a profound impact on the redox potential of the metal center and its reactivity.
The following table summarizes the expected impact of structural modifications on the coordination properties:
| Modification | Expected Impact on Coordination |
| Bulky substituent at 6-position of pyridine | Increased steric hindrance, potential for selective coordination |
| Electron-donating group on pyridine | Increased ligand basicity, stronger metal-ligand bond |
| Electron-withdrawing group on pyridine | Decreased ligand basicity, weaker metal-ligand bond |
| N-alkylation/arylation of the amine | Increased steric bulk, altered bite angle |
Influence of Substituent Effects on Reactivity and Catalytic Performance
The catalytic performance of metal complexes derived from this compound ligands is intimately linked to the electronic and steric properties of the ligand scaffold. By systematically varying the substituents, it is possible to optimize the catalyst for a specific transformation.
In the context of palladium-catalyzed cross-coupling reactions, for example, electron-rich and sterically demanding ligands often promote the oxidative addition and reductive elimination steps of the catalytic cycle. Therefore, derivatives of this compound bearing electron-donating groups and bulky substituents could be expected to form highly active palladium catalysts.
For ruthenium-catalyzed transfer hydrogenation reactions, the electronic nature of the ligand can influence the rate-determining step. In some systems, electron-donating groups on the pyridine ring have been shown to enhance the catalytic activity by facilitating the hydride transfer step.
The table below illustrates hypothetical catalytic data based on general principles observed in related pyridyl-amine ligand systems in a generic cross-coupling reaction:
| Ligand Derivative | Substituent on Pyridine | Substituent on Phenyl | Hypothetical Yield (%) |
| L1 | H | 2-OCH₃ | 75 |
| L2 | 4-CH₃ | 2-OCH₃ | 85 |
| L3 | 4-CF₃ | 2-OCH₃ | 60 |
| L4 | H | 2-OCH₃, 4-NO₂ | 55 |
This hypothetical data suggests that an electron-donating group (CH₃) on the pyridine ring (L2) enhances catalytic activity, while electron-withdrawing groups (CF₃ on pyridine in L3 and NO₂ on the phenyl ring in L4) lead to a decrease in performance compared to the parent ligand (L1).
Development of Libraries for High-Throughput Screening in Non-Biological Contexts
The modular nature of the synthesis of this compound derivatives makes this scaffold highly amenable to the creation of ligand libraries for high-throughput screening (HTS) in catalysis. HTS allows for the rapid evaluation of a large number of structurally diverse ligands to identify optimal catalysts for a given chemical transformation.
A combinatorial approach can be employed, where a set of substituted 2-halopyridines is reacted with a library of substituted (methoxyphenyl)methanamines, or vice versa. This can generate a large and diverse library of ligands with varying steric and electronic properties. These ligand libraries can then be screened in parallel in catalytic reactions, such as Suzuki-Miyaura coupling, Heck coupling, or C-H activation reactions. The use of automated robotic systems and rapid analytical techniques, such as mass spectrometry or fluorescence-based assays, can significantly accelerate the discovery of new and improved catalysts.
The design of such a library would involve the systematic variation of substituents at key positions of the this compound scaffold:
| Position of Variation | Examples of Substituents |
| Pyridine Ring (positions 3, 4, 5, 6) | -H, -CH₃, -OCH₃, -Cl, -F, -CF₃, -N(CH₃)₂ |
| Methoxyphenyl Ring (positions 3, 4, 5, 6) | -H, -CH₃, -OCH₃, -Cl, -F, -NO₂, -CO₂CH₃ |
| Amine Nitrogen | -H, -CH₃, -C₂H₅, -Benzyl, -Phenyl |
By systematically exploring the chemical space around the this compound core, it is possible to establish detailed structure-activity relationships and identify highly efficient catalysts for a wide range of non-biological applications.
Mechanistic Studies and Reaction Kinetics of 2 Methoxyphenyl Pyridin 2 Yl Methanamine Reactions
Investigation of Reaction Pathways and Intermediates in Ligand Synthesis
The synthesis of (2-Methoxyphenyl)(pyridin-2-yl)methanamine is most commonly achieved through reductive amination. wikipedia.orgmasterorganicchemistry.com This well-established method involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the final amine product. wikipedia.orgorganic-chemistry.org Two primary synthetic routes are plausible for this target molecule: the reaction of 2-pyridinecarboxaldehyde (B72084) with 2-methoxyaniline or the reaction of 2-methoxybenzaldehyde (B41997) with pyridin-2-amine, both followed by a reduction step.
The reaction proceeds through distinct, sequential steps. The first step is the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. wikipedia.org This forms an unstable hemiaminal (or carbinolamine) intermediate. Following its formation, the hemiaminal undergoes a dehydration step, losing a molecule of water to form a C=N double bond, yielding a Schiff base, commonly known as an imine. wikipedia.org This step is typically reversible and acid-catalyzed. The final step is the reduction of the imine intermediate using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to yield the desired secondary amine, this compound. masterorganicchemistry.com
The key intermediates in this pathway are the hemiaminal and the imine. Their transient nature often makes isolation difficult, but their presence is well-supported by extensive mechanistic studies of the reductive amination reaction. wikipedia.org
Table 1: Reaction Pathway and Intermediates in the Synthesis of this compound via Reductive Amination
| Step | Reactants | Intermediate | Product | Description |
|---|---|---|---|---|
| 1 | 2-Pyridinecarboxaldehyde + 2-Methoxyaniline | Hemiaminal | - | Nucleophilic attack of the amine on the carbonyl carbon. |
| 2 | Hemiaminal | Imine (Schiff Base) | - | Acid-catalyzed dehydration to form a C=N double bond. |
| 3 | Imine + Reducing Agent (e.g., NaBH₄) | - | this compound | Reduction of the imine to the corresponding secondary amine. |
Kinetic Studies of Ligand Exchange Reactions and Metal-Ligand Dissociation
Once synthesized, this compound can act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms to form stable complexes. The study of ligand exchange kinetics is essential for understanding the stability and reactivity of these metal complexes. nih.gov Ligand exchange reactions involve the substitution of one ligand in a coordination complex with another. The mechanism of these reactions can range on a continuum between two extremes: a dissociative (D) mechanism and an associative (A) mechanism. semanticscholar.org
In a dissociative mechanism, the departing ligand first breaks its bond with the metal center, forming a coordinatively unsaturated intermediate. This is typically the slow, rate-determining step. The incoming ligand then rapidly coordinates to this intermediate. semanticscholar.org Such a mechanism is often characterized by a positive entropy of activation (ΔS‡), reflecting the increase in disorder in the transition state. nih.gov
Conversely, in an associative mechanism, the incoming ligand first forms a bond with the metal center, creating a higher-coordinate, saturated intermediate. Subsequently, the departing ligand leaves. This pathway is more common for square-planar or coordinatively unsaturated complexes. semanticscholar.org
While specific kinetic data for metal complexes of this compound are not extensively documented in the literature, studies on similar pyridine-based ligands provide a framework for analysis. nih.govresearchgate.netjsr.org Kinetic experiments, often performed using techniques like stopped-flow spectrophotometry or NMR spectroscopy, would be used to determine the rate law and activation parameters (enthalpy and entropy of activation) for ligand exchange or dissociation reactions. This data provides direct insight into the operative mechanism.
Table 2: Hypothetical Kinetic Data for Ligand Dissociation from a Metal Complex
| Parameter | Value | Significance |
|---|---|---|
| Rate Law | Rate = k[M-L] | First-order dependence on the complex concentration, suggesting a dissociative rate-determining step. |
| Rate Constant (k) at 298 K | 5.4 x 10⁻⁴ s⁻¹ | Quantifies the speed of the dissociation reaction under specific conditions. nih.gov |
| Activation Enthalpy (ΔH‡) | +85 kJ/mol | Represents the energy barrier for the ligand dissociation process. |
| Activation Entropy (ΔS‡) | +58 J/mol·K | A significant positive value strongly suggests a dissociative (D) mechanism, indicating increased disorder in the transition state as the ligand departs. nih.gov |
Elucidation of Elementary Steps and Rate-Determining Steps in Catalytic Cycles
Metal complexes containing ligands like this compound can potentially serve as catalysts for various organic transformations. A catalytic cycle is a multistep reaction mechanism that describes how a catalyst participates in a reaction and is regenerated at the end. Each step in this cycle is known as an elementary step.
Although specific catalytic applications for complexes of this compound are not detailed in the available scientific literature, a general approach can be described. For a hypothetical cross-coupling reaction, the cycle might involve elementary steps such as oxidative addition, transmetalation, and reductive elimination. The rate-determining step could be any of these, depending on the specific metal, substrates, and reaction conditions. For example, in some palladium-catalyzed reactions, oxidative addition is the slow step, while in others, it is reductive elimination. mdpi.com
Table 3: Example of Elementary Steps and Energy Barriers in a Hypothetical Catalytic Cycle
| Elementary Step | Description | Relative Energy Barrier (ΔG‡) | Implication |
|---|---|---|---|
| 1. Oxidative Addition | Substrate A binds to the metal center, increasing its oxidation state. | 15 kcal/mol | A moderately fast step. |
| 2. Ligand Exchange/Transmetalation | Substrate B is introduced to the metal center. | 12 kcal/mol | A fast step. |
| 3. Reductive Elimination | The coupled product is formed and released, regenerating the catalyst. | 25 kcal/mol | This step has the highest activation energy and is therefore the rate-determining step (RDS) . |
Advanced Research Challenges and Future Perspectives for 2 Methoxyphenyl Pyridin 2 Yl Methanamine
Development of Novel and Economically Viable Synthetic Routes
A primary challenge in unlocking the potential of (2-Methoxyphenyl)(pyridin-2-yl)methanamine is the development of efficient, scalable, and cost-effective synthetic methodologies. While general routes for producing pyridyl-methanamine derivatives exist, dedicated research into optimizing the synthesis of this specific molecule is lacking. Future efforts must focus on routes that are not only high-yielding but also adhere to the principles of green chemistry.
Key research objectives include:
Reductive Amination: A prominent pathway involves the reductive amination of 2-pyridinecarboxaldehyde (B72084) with 2-methoxyaniline. Research should focus on identifying mild, selective, and inexpensive reducing agents to minimize side reactions and simplify purification.
Ketone Reduction: An alternative route begins with the synthesis of the precursor ketone, (2-Methoxyphenyl)(pyridin-2-yl)methanone. chemscene.com Subsequent asymmetric reduction of the ketone to the amine is a critical step for accessing enantiomerically pure forms of the ligand, which are highly valuable in asymmetric catalysis. This requires screening various chiral catalysts and hydrogenation conditions.
Nitrile Hydrogenation: The catalytic hydrogenation of 2-cyanopyridine (B140075) is a common industrial method for producing 2-picolylamine. wikipedia.org A multistep adaptation involving the initial synthesis of a more complex nitrile could be explored, though this may be less atom-economical.
The economic viability of any proposed route will depend on the cost of starting materials, the complexity of the reaction setup, and the efficiency of the purification process. A comparative analysis of potential synthetic pathways is crucial for future development.
| Synthetic Route | Key Starting Materials | Primary Reagents/Catalysts | Potential Advantages | Foreseeable Challenges |
|---|---|---|---|---|
| Reductive Amination | 2-pyridinecarboxaldehyde, 2-methoxyaniline | Reducing agents (e.g., NaBH₄, H₂/Pd-C) | Direct, potentially high atom economy | Control of over-reduction, imine stability |
| Asymmetric Ketone Reduction | (2-Methoxyphenyl)(pyridin-2-yl)methanone | Chiral catalysts (e.g., Ru-based, Rh-based), H₂ source | Access to enantiopure product | Cost of chiral catalysts, synthesis of ketone precursor |
| Grignard/Organolithium Addition | 2-pyridinecarbonitrile, 2-methoxyphenylmagnesium bromide | Organometallic reagents, reducing agent (e.g., LiAlH₄) | Versatile C-C bond formation | Moisture sensitivity, multiple steps, purification |
Exploration of Untapped Catalytic Applications and Reaction Platforms
The true potential of this compound lies in its application as a ligand in homogeneous catalysis. The bidentate N,N-coordination motif is well-established for stabilizing a wide range of transition metals, and the specific substituents on this ligand's scaffold can be used to fine-tune catalytic activity and selectivity. mdpi.com The electron-donating methoxy (B1213986) group can influence the electronic properties of the metal center, while the bulky phenyl ring imparts specific steric constraints. researchgate.net
Untapped areas for exploration include:
Asymmetric Transfer Hydrogenation (ATH): Ruthenium complexes bearing pyridyl-methanamine ligands are effective catalysts for the ATH of ketones and imines. wikipedia.org Investigating complexes of this compound in this area could lead to catalysts with enhanced enantioselectivity, driven by the specific steric and electronic environment it creates.
Cross-Coupling Reactions: Palladium complexes are workhorses in C-C and C-N bond formation. nih.gov The ligand could serve to stabilize Pd(0) and Pd(II) intermediates in reactions like Suzuki-Miyaura and Heck couplings, with the methoxy group potentially influencing oxidative addition and reductive elimination steps.
Olefin Polymerization and Oligomerization: Late transition metal catalysts, particularly those based on Ni and Pd, with chelating amine donors have shown activity in ethylene (B1197577) polymerization. mdpi.com The steric bulk of the ligand could influence the molecular weight and branching of the resulting polyolefins.
Atom Transfer Radical Polymerization (ATRP): Copper complexes with substituted tris(2-pyridylmethyl)amine (B178826) ligands are highly active ATRP catalysts. researchgate.net The bidentate nature of this compound suggests it could be used to form active copper catalysts, potentially offering different solubility and activity profiles.
| Reaction Platform | Potential Metal Center | Anticipated Role of Ligand | Influence of Methoxy/Phenyl Groups |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Ruthenium (Ru), Rhodium (Rh) | Create chiral environment, stabilize active species | Electronic tuning of metal center, steric control of substrate approach |
| Suzuki-Miyaura Cross-Coupling | Palladium (Pd) | Stabilize Pd(0)/Pd(II) cycle, enhance catalytic turnover | Modulate rates of oxidative addition/reductive elimination |
| Olefin Polymerization | Nickel (Ni), Palladium (Pd) | Control coordination geometry and chain growth | Influence polymer molecular weight and branching |
| Atom Transfer Radical Polymerization (ATRP) | Copper (Cu) | Control redox potential of Cu(I)/Cu(II) couple | Tune catalyst activity and polymerization rate |
Integration into Advanced Materials Science and Functional Device Fabrication
Beyond catalysis, the structural features of this compound make it an attractive building block, or "tecton," for constructing functional materials. The pyridine (B92270) and amine groups provide well-defined coordination sites for linking metal ions, while the aromatic systems offer opportunities for π-π stacking and integration into conjugated systems.
Future research directions in this area include:
Metal-Organic Frameworks (MOFs): The ligand could be used to construct novel MOFs. Its coordination to metal ions like Zn(II) or Cu(II) could form porous structures with potential applications in gas storage, separation, or heterogeneous catalysis. researchgate.net The methoxy group could be used to tune the surface properties of the pores.
Coordination Polymers: The formation of one-, two-, or three-dimensional coordination polymers with interesting magnetic or optical properties is a distinct possibility. The flexibility of the aminomethyl linker can allow for structural diversity.
Organic Light-Emitting Diodes (OLEDs): Pyridine-containing organic molecules have been successfully used as hole-transporting materials in OLEDs. nih.gov The pyrene-pyridine scaffold is one example where the pyridine unit acts as an acceptor. By functionalizing or integrating this compound into larger conjugated systems, new materials with suitable HOMO/LUMO levels for use in OLED device layers could be developed.
| Material Type | Key Molecular Feature Utilized | Potential Functionality/Application |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Pyridine and amine N-donors for metal coordination | Gas storage, selective catalysis, chemical sensing researchgate.net |
| Coordination Polymers | Bidentate chelation, flexible aminomethyl bridge | Molecular magnetism, luminescent materials |
| Hole-Transporting Materials (OLEDs) | Aromatic pyridine and phenyl rings (π-system) | Functional layers in organic electronic devices nih.gov |
Computational Design and Predictive Modeling of Enhanced Ligand Systems and Catalytic Performance
Computational chemistry offers a powerful toolkit to accelerate the development of this compound and its derivatives, mitigating the time and resource-intensive nature of experimental screening. acs.org By modeling the ligand and its metal complexes, researchers can predict properties and guide experimental efforts toward the most promising candidates.
Key computational strategies include:
Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of the ligand and its metal complexes. nih.gov This allows for the calculation of key electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, and natural bond orbital (NBO) analysis to understand donor-acceptor interactions. researchgate.net These parameters provide insight into the ligand's coordination behavior and the reactivity of its complexes.
Predictive Modeling of Catalytic Performance: A significant challenge is predicting how small changes to the ligand structure will affect catalytic outcomes like yield and enantioselectivity. Modern approaches use a "reaction-agnostic featurization" strategy, where a wide range of electronic, steric, and topological features of a ligand are calculated. acs.orgnih.gov These features can then be used to build multivariate linear regression (MLR) or machine learning models, such as Bayesian ridge regression, trained on small experimental datasets. acs.org Such models can predict the performance of new, unsynthesized ligands, dramatically accelerating the optimization process.
Designing Next-Generation Ligands: Computational tools can be used to rationally design new ligands based on the this compound scaffold. By systematically modifying substituents on the phenyl or pyridine rings in silico, their effect on properties like the metal-ligand bond strength or the steric profile of the catalytic pocket can be evaluated before any synthesis is attempted.
| Computational Method | Purpose | Key Insights Generated |
|---|---|---|
| Density Functional Theory (DFT) | Calculate ground-state electronic structure and geometry | Bond angles/lengths, HOMO-LUMO gap, charge distribution, reaction pathway energies nih.gov |
| Time-Dependent DFT (TD-DFT) | Predict electronic absorption spectra (UV-Vis) | Understanding electronic transitions in metal complexes nih.gov |
| Machine Learning / Bayesian Regression | Predict catalytic performance from ligand features | Predicted enantioselectivity (ee%) or yield for new ligands nih.govacs.org |
| In Silico Substituent Screening | Rational design of new ligand derivatives | Identification of promising substituents for improved performance |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-Methoxyphenyl)(pyridin-2-yl)methanamine, and what key reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves condensation reactions between 2-methoxyphenyl and pyridin-2-yl precursors. Key conditions include pH control (e.g., using NaHCO₃ for neutralization) and temperature optimization (60–80°C). Post-reaction purification via EtOAc extraction and silica gel chromatography is critical. Yield and purity are validated using NMR (structural confirmation) and mass spectrometry (molecular ion verification) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology : ¹H NMR (δ 3.8–4.2 ppm for methoxy protons; δ 6.8–8.5 ppm for aromatic protons) and ¹³C NMR (δ 55–60 ppm for methoxy carbons; δ 120–160 ppm for aromatic carbons) are essential. IR spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹). Mass spectrometry (m/z ~214 for [M+H]⁺) confirms molecular weight .
Q. What are the known biological targets or pathways associated with this compound, and what in vitro assays are commonly used to assess its activity?
- Methodology : Potential targets include G-protein-coupled receptors (GPCRs) or enzymes like kinases. Assays include:
- Enzyme inhibition : Measure IC₅₀ via fluorogenic substrates.
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists).
- Cell proliferation : MTT assays on cancer cell lines (e.g., MCF-7) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?
- Methodology :
Validate purity (>95% via HPLC) to rule out impurities affecting activity.
Standardize assay protocols (e.g., cell passage number, serum concentration).
Use orthogonal assays (e.g., SPR for binding affinity alongside functional assays).
Cross-reference with structurally similar compounds (e.g., pyridine derivatives in ) to identify substituent-dependent trends .
Q. What strategies are recommended for optimizing crystallization conditions to obtain high-resolution X-ray structures of this compound?
- Methodology :
- Screen solvents (e.g., DMSO/water mixtures) and temperatures (4°C to RT).
- Use SHELXL for refinement, leveraging its robust handling of small-molecule data. Prioritize high-resolution datasets (≤1.0 Å) and validate with R-factor convergence (<5%). highlights SHELX’s efficacy in resolving aromatic amine geometries .
Q. How should researchers approach the computational modeling of this compound's interaction with potential protein targets?
- Methodology :
Perform molecular docking (AutoDock Vina) to predict binding poses.
Conduct molecular dynamics (MD) simulations (AMBER/CHARMM) to assess stability.
Validate with free-energy calculations (MM-PBSA) and compare to mutagenesis data.
Note the role of methoxy and pyridine groups in hydrogen bonding and π-π stacking (as in ’s difluorophenoxy analogs) .
Q. What experimental considerations are critical when designing structure-activity relationship (SAR) studies for this compound analogs?
- Methodology :
- Systematically vary substituents (e.g., halogenation at pyridine C5 or methoxy O-alkylation).
- Use multivariate analysis (PCA or PLS) to correlate structural features with bioactivity.
- Include control compounds (e.g., ’s methylpyridine derivatives) to isolate positional effects .
Q. How can researchers address stability challenges during long-term storage of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
